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Metric

Key Findings (Evobrutinib 75 mg Twice Daily)

EDSS Scores

Annualized Relapse
Rate (ARR)

MRI Lesion Activity

Neurofilament Light

Chain (NfL)

Safety Profile

Remained stable from week 48 through week 192 [1] [2].

0.11 at week 48, maintained up to week 192 [1].

Number of T1 gadolinium-enhancing (Gd+) lesions and T2 lesion volume
remained low [1] [2].

Serum NfL (a biomarker of neuronal injury) fell to levels comparable to a non-
MS population [1].

No new safety signals were identified. Most common adverse events
included nasopharyngitis and reversible increases in liver transaminases [1].

Mechanism of Action and Experimental Evidence

Evobrutinib is an oral, highly selective, and central nervous system (CNS)-penetrant Bruton's tyrosine

kinase (BTK) inhibitor [1] [2]. Its proposed dual mechanism offers a potential advantage over some

existing therapies.
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e Dual Immunomodulation: It targets both peripheral B-cells and CNS-resident innate immune
cells (like microglia) [2] [3]. This may help control not only acute relapses but also the "smoldering”
inflammation behind the blood-brain barrier that is thought to contribute to silent disease progression
[1][2].

¢ Microglia Modulation: Preclinical evidence suggests that by inhibiting BTK in microglia, evobrutinib
can reduce pro-inflammatory M1 polarization and promote anti-inflammatory M2 polarization, thereby
mitigating neuroinflammation [4].

The following diagram illustrates this dual mechanism of action:
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Detailed Experimental Protocols

The key evidence for evebrutinib's effect on EDSS comes from a Phase II clinical trial design that included

a double-blind period (DBP) followed by an open-label extension (OLE).
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e Trial Design: The initial 48-week DBP was randomized, double-blind, and placebo-controlled.
Patients with RMS were assigned to one of five groups: placebo (switched to evobrutinib 25 mg
once daily after 24 weeks), evobrutinib 25 mg once daily, 75 mg once daily, 75 mg twice daily, or
open-label dimethyl fumarate (as a reference comparator) [1] [2]. After completing the DBP, patients
could enter the OLE, where all participants eventually received evobrutinib 75 mg twice daily [1].

e Patient Population: Participants were adults (18-65 years) diagnosed with relapsing-remitting MS or
secondary-progressive MS with superimposed relapses. They had to have at least one documented
relapse in the previous two years and a baseline EDSS score of <6.0 [1].

¢ Endpoint Measurement: EDSS scores were assessed periodically by trained clinicians to evaluate
disability progression. The Annualized Relapse Rate (ARR) was calculated based on the number of
confirmed relapses. MRI activity (T1 Gd+ lesions) was measured to monitor inflammatory lesions in
the brain [1].

The workflow of this trial is illustrated below:
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Patient Population:
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Long-term Follow-up:
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Comparative Positioning Among BTK Inhibitors

Evobrutinib is one of several BTK inhibitors in late-stage development for MS. The table below compares it

with two other key investigational candidates based on available data.

Feature Evobrutinib Tolebrutinib Fenebrutinib
BTK Binding Irreversible (Covalent) Irreversible (Covalent) [5] Reversible [5] [3]
[3]
Reported CNS Detected in CSF; Designed for high CNS CSF exposure reported
Penetrance concentrations similar exposure; reported higher CSF  in NHP study [5]
to plasma [1] exposure than evobrutinib in

NHP study [5]

Phase Il ARR 0.11 (up to 192 wks) [1] Data from Phase 3 awaited Data from Phase 3

(75 mg BID) awaited

Phase llI vs. Teriflunomide in vs. Teriflunomide in RMS; vs. vs. Teriflunomide in

Trials RMS (Completed, placebo in PPMS/SPMS RMS; vs. Ocrelizumab
results pending) [3] (Ongoing) [3] in PPMS (Ongoing) [3]

Interpretation and Research Implications

The long-term stability in EDSS scores observed with evobrutinib is a promising finding. This sustained
effect, coupled with a low ARR and reduced neuronal injury (as indicated by NfL levels), supports the

continued investigation of its potential to limit disability accumulation in RMS [1] [2].

e Dosing Considerations: The efficacy data strongly support the use of a twice-daily (75 mg BID)
dosing regimen. This schedule maintains >95% BTK occupancy throughout the dosing interval, which
is correlated with higher efficacy in reducing relapses [2].

¢ Differentiation from Other BTK Inhibitors: While all BTK inhibitors in development share a
common target, differences in their pharmacological properties—such as binding reversibility,
potency, and extent of CNS penetration—could lead to variations in their clinical efficacy and safety
profiles [5] [3]. Direct head-to-head clinical trials have not been conducted, making cross-trial
comparisons tentative.
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The available Phase II data for evebrutinib provides a solid foundation for its potential use in RMS. The
definitive assessment of its efficacy and safety, particularly in comparison to established therapies, awaits the

full analysis and publication of its Phase III trial results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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